1-Cyclohexyl-2,5-dimethyl-1h-pyrrole
Overview
Description
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole is an organic compound with the molecular formula C12H19N. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a cyclohexyl group and two methyl groups attached to the pyrrole ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran reacts with cyclohexylamine in the presence of a catalyst such as iron(III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce various N-substituted pyrrole derivatives.
Scientific Research Applications
1-Cyclohexyl-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-cyclohexyl-2,5-dimethyl-1H-pyrrole exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- 1-Cyclohexyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- N-Cyclohexylmaleimide
Comparison: this compound is unique due to its specific substitution pattern on the pyrrole ringFor instance, N-Cyclohexylmaleimide is known for its use in Diels-Alder reactions, while this compound is more versatile in various substitution and oxidation reactions .
Properties
IUPAC Name |
1-cyclohexyl-2,5-dimethylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMSMLRWXSENLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2CCCCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332896 | |
Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24836-02-0 | |
Record name | 1-cyclohexyl-2,5-dimethyl-1h-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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